molecular formula C21H19BrN2O3 B4029862 N-(4-bromophenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

N-(4-bromophenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

Cat. No.: B4029862
M. Wt: 427.3 g/mol
InChI Key: ZNQXZTWGLYOZBG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromophenyl group and a dioxooctahydroisoindolyl moiety. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide typically involves the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through the reduction of phthalimide derivatives.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromophenylamine.

    Formation of the Benzamide Linkage: The final step involves the formation of the benzamide linkage through an amide coupling reaction between the bromophenylamine and the isoindoline derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the isoindoline core or the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzamide derivatives.

    Medicine: Potential use as a pharmacological agent due to its structural similarity to other bioactive benzamides.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide: Similar structure with a fluorine atom instead of bromine.

    N-(4-methylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in N-(4-bromophenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, compared to its analogs with different substituents.

Properties

IUPAC Name

N-(4-bromophenyl)-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c22-14-7-9-15(10-8-14)23-19(25)13-5-11-16(12-6-13)24-20(26)17-3-1-2-4-18(17)21(24)27/h5-12,17-18H,1-4H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQXZTWGLYOZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromophenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
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N-(4-bromophenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
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N-(4-bromophenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
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N-(4-bromophenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
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N-(4-bromophenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 6
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N-(4-bromophenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

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